Venosan

Description

Contextualization within Natural Product Chemistry

Natural product chemistry is a field dedicated to the isolation, structure elucidation, and synthesis of chemical compounds from natural sources. Within this discipline, aescin stands out as a prominent example of a plant-derived secondary metabolite with significant therapeutic potential. nih.gov It is classified as a triterpenoid (B12794562) saponin (B1150181), a class of compounds known for their diverse and potent biological effects. nih.govnih.gov The study of aescin contributes to a deeper understanding of the biosynthesis of complex natural products and the structure-activity relationships that govern their biological functions. nih.gov Research into aescin and similar compounds has been pivotal in demonstrating the value of natural products as sources for new medicines. nih.gov

The complexity of aescin, which is not a single compound but a mixture of over 30 related saponins (B1172615), presents both challenges and opportunities for chemists. nih.govresearchgate.net The primary components are designated as α-aescin and β-aescin, which are isomers that can be distinguished by their physical properties such as melting point and solubility. researchgate.net β-aescin is considered the main active component. wikipedia.orgresearchgate.net The intricate mixture of closely related compounds necessitates advanced analytical techniques for separation and characterization, driving innovation in chromatographic and spectroscopic methods. iomcworld.com

Overview of Saponin Chemistry and Triterpenoid Glycosides

Saponins are a broad class of naturally occurring glycosides characterized by their soap-like, foam-forming properties in aqueous solutions. wikipedia.orguobasrah.edu.iq Their structure is amphipathic, consisting of a lipid-soluble aglycone (the non-sugar part) and a water-soluble sugar moiety (the glycone). wikipedia.orgresearchgate.net This dual nature allows them to act as surfactants. wikipedia.org The aglycone can be either a steroid or a triterpene. wikipedia.orguobasrah.edu.iq

Aescin falls into the category of triterpenoid saponins, meaning its aglycone is a 30-carbon triterpene. nih.govuobasrah.edu.iq Specifically, the aglycones of aescin are derivatives of protoaescigenin (B8773068) and barringtogenol C. nih.gov The sugar part of aescin is attached to the C-3 position of the aglycone and typically consists of a chain of sugar units, including glucuronic acid and glucose or xylose. nih.govresearchgate.net The significant structural diversity among saponins arises from variations in the aglycone structure and the composition and linkage of the sugar chains. researchgate.net Triterpenoid saponins are known for a wide range of biological activities, including anti-inflammatory, hypocholesterolemic, and immunomodulatory effects. nih.gov

Historical Perspective on Aescin Discovery and Isolation

The use of horse chestnut seeds for medicinal purposes dates back centuries, but the scientific investigation into its active components began much later. The isolation of aescin from horse chestnut seeds marked a significant milestone in understanding the therapeutic properties of this plant. Early methods of isolation were often complex and involved multiple steps. For instance, one process involved treating the seeds with an aqueous solution at a low pH, followed by repeated extractions with various organic solvents, which resulted in a low yield of pure aescin. google.com

Over the years, the techniques for isolating aescin have evolved and become more efficient. Processes have included defatting the seed material with solvents like hexane (B92381) before extraction with alcohols. google.comgoogle.com Other methods have utilized complex formation, for example, with cholesterol, to separate aescin from the crude extract. google.com The development of chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), has been crucial for separating the complex mixture of aescin isomers and for quality control of aescin-containing products. researchgate.netiomcworld.com The advancement of spectroscopic methods, such as 2D NMR and mass spectrometry, has enabled the detailed structural elucidation of the various components of aescin. iomcworld.com These advancements have been instrumental in building the current body of knowledge surrounding this complex natural product.

Structure

2D Structure

Properties

CAS No. |

78920-51-1 |

|---|---|

Molecular Formula |

C85H89N7O36S |

Molecular Weight |

1816.7 g/mol |

IUPAC Name |

5,7-bis(2-hydroxyethoxy)-2-[3-hydroxy-4-(2-hydroxyethoxy)phenyl]-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one;4-[2-(methylamino)propyl]phenol;[2,3,4,5,6-pentakis(pyridine-3-carbonyloxy)cyclohexyl] pyridine-3-carboxylate;sulfuric acid |

InChI |

InChI=1S/C42H30N6O12.C33H42O19.C10H15NO.H2O4S/c49-37(25-7-1-13-43-19-25)55-31-32(56-38(50)26-8-2-14-44-20-26)34(58-40(52)28-10-4-16-46-22-28)36(60-42(54)30-12-6-18-48-24-30)35(59-41(53)29-11-5-17-47-23-29)33(31)57-39(51)27-9-3-15-45-21-27;1-14-23(38)26(41)28(43)32(49-14)48-13-21-24(39)27(42)29(44)33(51-21)52-31-25(40)22-19(47-9-6-36)11-16(45-7-4-34)12-20(22)50-30(31)15-2-3-18(17(37)10-15)46-8-5-35;1-8(11-2)7-9-3-5-10(12)6-4-9;1-5(2,3)4/h1-24,31-36H;2-3,10-12,14,21,23-24,26-29,32-39,41-44H,4-9,13H2,1H3;3-6,8,11-12H,7H2,1-2H3;(H2,1,2,3,4)/t;14-,21+,23-,24+,26+,27-,28+,29+,32+,33-;;/m.0../s1 |

InChI Key |

WKMVSKLDXSNCDE-WUYIGRECSA-N |

SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=C(C3=O)C(=CC(=C4)OCCO)OCCO)C5=CC(=C(C=C5)OCCO)O)O)O)O)O)O)O.CC(CC1=CC=C(C=C1)O)NC.C1=CC(=CN=C1)C(=O)OC2C(C(C(C(C2OC(=O)C3=CN=CC=C3)OC(=O)C4=CN=CC=C4)OC(=O)C5=CN=CC=C5)OC(=O)C6=CN=CC=C6)OC(=O)C7=CN=CC=C7.OS(=O)(=O)O |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=C(C3=O)C(=CC(=C4)OCCO)OCCO)C5=CC(=C(C=C5)OCCO)O)O)O)O)O)O)O.CC(CC1=CC=C(C=C1)O)NC.C1=CC(=CN=C1)C(=O)OC2C(C(C(C(C2OC(=O)C3=CN=CC=C3)OC(=O)C4=CN=CC=C4)OC(=O)C5=CN=CC=C5)OC(=O)C6=CN=CC=C6)OC(=O)C7=CN=CC=C7.OS(=O)(=O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=C(C3=O)C(=CC(=C4)OCCO)OCCO)C5=CC(=C(C=C5)OCCO)O)O)O)O)O)O)O.CC(CC1=CC=C(C=C1)O)NC.C1=CC(=CN=C1)C(=O)OC2C(C(C(C(C2OC(=O)C3=CN=CC=C3)OC(=O)C4=CN=CC=C4)OC(=O)C5=CN=CC=C5)OC(=O)C6=CN=CC=C6)OC(=O)C7=CN=CC=C7.OS(=O)(=O)O |

Synonyms |

inositol nicotinate - pholedrine sulfate - troxerutin inositol nicotinate, pholedrine sulfate, troxerutin drug combination Venosan |

Origin of Product |

United States |

Chemical Structure and Isomeric Composition of Aescin

Structural Elucidation of Major Aescin Congeners

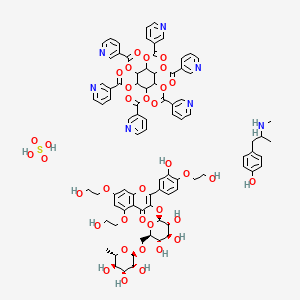

The aglycones, or sapogenins, of aescin are primarily derivatives of two main triterpene structures: protoaescigenin (B8773068) and barringtogenol C. fitoterapia.neteuropa.eugoogle.com These form the hydrophobic backbone of the saponin (B1150181) molecules. researchgate.net

Protoaescigenin is a polyhydroxylated oleanane-type triterpene. uea.ac.uk It is the more common of the two primary aglycones. fitoterapia.neteuropa.eu Its structure is characterized by hydroxyl groups at specific positions, providing sites for glycosylation and acylation. uea.ac.uk The key structural difference between the two main aglycones is that protoaescigenin has a hydroxyl group at the C-24 position, whereas barringtogenol C has a methyl group at this position. fitoterapia.neteuropa.eu

Table 1: Comparison of Major Aescin Aglycones

| Feature | Protoaescigenin | Barringtogenol C |

| Core Structure | Oleanane-type Triterpene | Oleanane-type Triterpene |

| Substitution at C-24 | Hydroxymethyl Group (-CH2OH) | Methyl Group (-CH3) |

| Prevalence in Aescin | Major Component | Minor Component |

Glycosidic Linkages and Sugar Moieties Analysis

The hydrophilic part of the aescin molecule consists of a branched sugar chain. mdpi.com All saponins (B1172615) in aescin are monodesmosidic, meaning they have a single sugar chain attached to the aglycone. mdpi.comumons.ac.bemdpi.com This chain is linked via a glycosidic bond to the hydroxyl group at the C-3 position of the aglycone. researchgate.netfitoterapia.neteuropa.eu

The sugar chain is typically a trisaccharide, a chain of three sugar units. fitoterapia.neteuropa.eumdpi.com The first sugar, which directly links to the aglycone, is always D-glucuronic acid (GlcA). uea.ac.ukmdpi.com To this glucuronic acid, two other sugar molecules are attached. researchgate.netmdpi.com These can be D-glucose (Glc), D-galactose (Gal), or D-xylose (Xyl). fitoterapia.neteuropa.eumdpi.com The most common arrangement consists of glucuronic acid and two molecules of glucose. ipb.ptfitoterapia.net The variability in these second and third sugar units contributes to the number of distinct saponin structures within the aescin complex. mdpi.com

Acylation Patterns and Esterification at Specific Carbon Positions

A key feature of aescin saponins is the presence of acyl groups (from organic acids) attached as esters to the aglycone. uea.ac.uknih.gov These esterifications significantly influence the properties of the molecules. uea.ac.uk

The primary sites for acylation are the hydroxyl groups at positions C-21 and C-22 of the aglycone. researchgate.netumons.ac.befitoterapia.net

At C-21: The hydroxyl group is typically esterified with either angelic acid or tiglic acid. ipb.ptfitoterapia.net These two acids are themselves geometric isomers.

At C-22: The hydroxyl group is esterified with acetic acid. ipb.ptfitoterapia.net

This specific acylation pattern at C-21 and C-22 is characteristic of the most active fraction of aescin, known as β-aescin. fitoterapia.netmdpi.com Another group of isomers, known as isoescins (or α-escin), features the acetyl group at the C-28 position instead of C-22. mdpi.comumons.ac.be The migration of the acetyl group from C-22 to other positions can be induced by heat. mdpi.commdpi.com Other acyl groups, such as 2-methylbutanoyl and 2-methylpropanoyl, have also been identified. umons.ac.begoogle.com

Table 2: Common Acylation Patterns in Aescin

| Position | Typical Acyl Group(s) | Isomer Class |

| C-21 | Angeloyl or Tigloyl | β-Aescin, Isoescin |

| C-22 | Acetyl | β-Aescin |

| C-28 | Acetyl | Isoescin (α-Aescin) |

Stereochemical Investigations of Aescin Isomers

The intricate three-dimensional structure (stereochemistry) of aescin molecules gives rise to numerous isomers. Isomers are molecules that have the same chemical formula but different arrangements of atoms.

The main isomeric forms are designated as α-aescin and β-aescin, which can be distinguished by physical properties like water solubility. ipb.ptresearchgate.net β-aescin is considered the more pharmacologically active component. ipb.ptresearchgate.net The distinction between these forms is largely based on the acylation pattern. umons.ac.befitoterapia.net For instance, β-escin contains saponins with an acetyl group at C-22, while cryptoescin, another fraction, has the acetyl group at C-28. umons.ac.befitoterapia.net α-escin is often described as a mixture of β-escin and cryptoescin. umons.ac.befitoterapia.net

Furthermore, the esterification at C-21 with angelic acid or tiglic acid creates another layer of isomerism. ipb.pt These two acids are cis-trans (or E/Z) isomers of 2-methyl-2-butenoic acid, differing in the spatial orientation of the groups around the carbon-carbon double bond. ucalgary.ca This results in pairs of saponins, such as aescin Ia (tigloyl ester) and aescin Ib (angeloyl ester), which are identical except for the stereochemistry of this acyl group. ipb.ptumons.ac.bebeilstein-journals.org

Biosynthesis of Aescin

Enzymatic Pathways in Aesculus Species

The biosynthesis of Aescin in Aesculus species relies on the coordinated action of several classes of enzymes, each catalyzing specific modifications to the growing triterpenoid (B12794562) structure. The pathway can be broadly divided into early steps forming the triterpenoid backbone and subsequent tailoring reactions. frontiersin.orgmdpi.commdpi.comnih.gov

Early Steps in Triterpenoid Backbone Formation

The foundational steps of triterpenoid biosynthesis, including that of Aescin, originate from the mevalonic acid (MVA) pathway in the cytosol. frontiersin.orgmdpi.commdpi.comnih.govmdpi.com This pathway produces the universal C5 isoprenoid units, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). frontiersin.orgmdpi.comnih.govmdpi.comfrontiersin.org These units are then condensed to form farnesyl diphosphate (FPP), a C15 precursor. mdpi.comfrontiersin.org Two molecules of FPP are subsequently joined head-to-head by squalene (B77637) synthase (SS) to produce squalene, a 30-carbon hydrocarbon. mdpi.comfrontiersin.org Squalene is then oxidized by squalene epoxidase (SE) to form 2,3-oxidosqualene (B107256), which serves as the key substrate for the cyclization step. mdpi.comfrontiersin.org

The first committed and diversifying step in triterpenoid biosynthesis is the cyclization of 2,3-oxidosqualene, catalyzed by oxidosqualene cyclases (OSCs). frontiersin.orgmdpi.commdpi.comnih.govfrontiersin.org In the case of Aescin, which has an oleanane-type triterpenoid backbone, the relevant OSC is beta-amyrin (B1666858) synthase (β-AS). frontiersin.orgnih.govoup.compnas.org β-AS catalyzes the cyclization of 2,3-oxidosqualene to form beta-amyrin, the aglycone precursor for many oleanane-type saponins (B1172615), including Aescin. frontiersin.orgnih.govpnas.org Aesculus species possess multiple OSC genes, contributing to the diversity of triterpenoid structures. nih.govfrontiersin.org

Cytochrome P450 Monooxygenase Involvement in Aglycone Oxidation

Following the formation of the basic triterpenoid skeleton (beta-amyrin), cytochrome P450 monooxygenases (P450s) play a crucial role in introducing hydroxyl, carbonyl, and carboxyl groups at various positions on the aglycone. frontiersin.orgmdpi.comnih.govmdpi.comoup.com These oxidation reactions are essential for increasing the polarity of the molecule and creating sites for subsequent glycosylation and acylation, significantly contributing to the structural diversity of saponins. frontiersin.orgmdpi.comnih.govnih.govmdpi.com

In Aescin biosynthesis, specific P450 enzymes catalyze oxidations at positions such as C-16β, C-21β, C-22α, C-24, and C-28 on the beta-amyrin backbone. uea.ac.ukoup.comresearchgate.net For example, studies have identified P450s in Aesculus species, such as AhCYP1, AhCYP2, and AhCYP3, that are involved in the oxidation of the aescin beta-amyrin aglycone, leading to the formation of hydroxylated intermediates. uea.ac.uk Another example from related saponin (B1150181) biosynthesis highlights CYP716A subfamily members catalyzing oxidations at C-28 or C-16β. nih.govoup.com The diverse array of P450 enzymes with different substrate specificities and regioselectivities is a major factor driving the structural complexity of triterpenoid saponins. frontiersin.orgnih.govmdpi.com

Glycosyltransferase and Acyltransferase Activities in Saponin Assembly

The final stages of Aescin biosynthesis involve the attachment of sugar moieties (glycosylation) and acyl groups (acylation) to the triterpenoid aglycone. frontiersin.orgmdpi.comnih.govnih.gov These modifications are catalyzed by glycosyltransferases and acyltransferases, respectively, and are critical for the solubility, stability, and biological activity of the resulting saponins. frontiersin.orgmdpi.comnih.govnih.gov

Uridine diphosphate-dependent glycosyltransferases (UGTs) are the primary enzymes responsible for catalyzing the transfer of sugar residues, such as glucose, galactose, and glucuronic acid, from activated sugar donors (e.g., UDP-glucose) to specific hydroxyl groups on the aglycone or to existing sugar chains. frontiersin.orgmdpi.comnih.govnih.govfrontiersin.orgbvsalud.org The sequential action of different UGTs with varying sugar donor and acceptor specificities leads to the formation of complex oligosaccharide chains found in Aescin. mdpi.comnih.govfrontiersin.org In Aesculus, enzymes like AhUGT1 have been identified, capable of adding D-galactose. uea.ac.uk Additionally, cellulose (B213188) synthase superfamily-derived glycosyltransferases (CSyGTs) have been implicated in 3-O-glucuronosylation of triterpenoid aglycones. mdpi.comresearchgate.net

Acyltransferases, particularly BAHD acyl-CoA transferases, are involved in attaching acyl groups, such as acetate (B1210297) or angelic acid, to hydroxyl groups on the sugar moieties or the aglycone. researchgate.netresearchgate.net This acylation step further increases the structural diversity of Aescin. researchgate.net For instance, a BAHD acyltransferase, AcBAHD3, has been identified in Aesculus chinensis and shown to be involved in aescin formation. researchgate.net

Genetic Regulation of Aescin Biosynthesis

The biosynthesis of Aescin is a tightly regulated process at the genetic level. The expression of genes encoding the enzymes involved in the pathway, including OSCs, P450s, UGTs, and acyltransferases, is controlled by various factors, including developmental stage, tissue type, and environmental stimuli. frontiersin.orgfrontiersin.orgontosight.aitandfonline.com

Studies utilizing transcriptomics have provided insights into the genes expressed in Aesculus tissues, such as seeds and flowers, and their correlation with aescin accumulation. frontiersin.orgresearchgate.netnih.gov Differential gene expression analysis can identify candidate genes involved in the pathway. frontiersin.orgresearchgate.net Transcription factors (TFs) play a significant role in regulating the expression of these biosynthetic genes. frontiersin.orgresearchgate.net For example, TF families like NAC, WRKY, bZIP, HSF, and MYB have been implicated in the regulation of triterpenoid saponin biosynthesis, often in response to stress signals like salicylic (B10762653) acid. mdpi.comfrontiersin.org The co-expression of genes involved in the pathway can also suggest their coordinated regulation. mdpi.comresearchgate.net

Heterologous Expression Systems for Biosynthetic Pathway Elucidation

Heterologous expression systems, particularly in microorganisms like Saccharomyces cerevisiae (yeast) or plants like Nicotiana benthamiana, have become powerful tools for elucidating the functions of individual enzymes and reconstituting parts of or entire saponin biosynthetic pathways. uea.ac.ukfrontiersin.orgpnas.orgnih.gov

By introducing genes encoding putative biosynthetic enzymes from Aesculus or other saponin-producing plants into these host systems, researchers can express and characterize the activity of specific enzymes in a controlled environment. uea.ac.ukfrontiersin.orgpnas.org This approach has been instrumental in confirming the catalytic roles of OSCs, P450s, and UGTs in triterpenoid and saponin biosynthesis. uea.ac.ukfrontiersin.orgoup.compnas.org For instance, expressing β-AS in yeast allows for the production of beta-amyrin, which can then be used as a substrate for testing the activity of downstream modifying enzymes like P450s. frontiersin.orgoup.com Transient expression in Nicotiana benthamiana has also been used to reconstitute early steps of the aescin pathway and identify active enzymes. uea.ac.uknih.govuea.ac.uk These systems facilitate the identification of novel intermediates and the characterization of enzyme specificity, contributing to a better understanding of the complete biosynthetic route. uea.ac.ukoup.com

Evolutionary Aspects of Saponin Biosynthetic Gene Clusters

Genes involved in the biosynthesis of secondary metabolites, including triterpenoid saponins, are often organized in biosynthetic gene clusters (BGCs) in plant genomes. researchgate.netfrontiersin.orgfrontiersin.orgsapindaceae.com The presence and organization of these clusters can provide insights into the evolution of metabolic diversity in plants. frontiersin.orgfrontiersin.orgnih.gov

Genomic studies in Aesculus species have revealed the presence of triterpenoid biosynthesis-related gene clusters. frontiersin.orgresearchgate.netnih.govsapindaceae.com These clusters in Aesculus contain genes encoding enzymes such as oxidosqualene cyclases, cytochrome P450 monooxygenases, cellulose synthase-derived glycotransferases, and BAHD acyltransferases, all of which are involved in aescin formation. researchgate.netsapindaceae.com The evolution of these BGCs in Aesculus appears to be linked to whole-genome duplication events and tandem duplications, which have led to a significant increase in the number of genes related to triterpene saponin synthesis. frontiersin.orgresearchgate.netnih.gov

Comparative genomic analyses suggest that collinear BGC segments involved in barrigenol-type triterpenoid (BAT) biosynthesis, which includes aescin precursors, can be traced back to early-diverging angiosperms. researchgate.netsapindaceae.com The recruitment of essential gene-encoding enzymes for BAT biosynthesis likely occurred before the divergence of related genera like Aesculus, Acer, and Xanthoceras. researchgate.netsapindaceae.com The organization of these genes in clusters is thought to offer evolutionary advantages, such as co-inheritance and co-regulation, potentially aiding in the stable inheritance of functional chemical defense pathways. frontiersin.org However, in some plants, saponin biosynthetic genes are scattered along chromosomes rather than being tightly clustered. frontiersin.org

Extraction and Isolation Methodologies for Aescin

Solvent Extraction Techniques Optimization

Conventional extraction of aescin relies on the principle of dissolving the saponins (B1172615) in a suitable solvent. nih.gov The process typically begins with dried and powdered horse chestnut seeds to increase the surface area for solvent penetration. nih.gov

Ethanol (B145695) and methanol (B129727), often in aqueous solutions, are common solvents for this purpose. nih.gov Research indicates that a 67% (v/v) ethanol solution is effective for extraction. elewa.org Similarly, 70% (v/v) aqueous methanol has been identified as a highly efficient extraction solvent, outperforming pure methanol and 50% (v/v) aqueous ethanol. fio.org.cn The optimization of solvent extraction involves a multi-parameter approach, considering solvent type, concentration, temperature, extraction time, and solvent-to-material ratio.

Several studies have focused on optimizing these parameters to enhance extraction efficiency. For instance, in one study, the optimal conditions for maximizing aescin yield were found to be a temperature of 45°C, a solvent flow rate of 125 ml/min, and an extraction time of 3 hours. elewa.org Another technique, Accelerated Solvent Extraction (ASE), utilizes high temperatures (e.g., 120°C) and pressures, which increases the ability of the solvent to solubilize analytes and decreases solvent viscosity, allowing for better matrix penetration. fio.org.cn This method significantly reduces extraction time and can be made more selective by adjusting parameters like temperature, time, and solvent. fio.org.cn

| Method | Solvent | Optimal Temperature | Optimal Time | Key Findings | Reference |

|---|---|---|---|---|---|

| Conventional Extraction | 67% v/v Ethanol | 45°C | 3 hours | Optimized for maximum extraction yield using Derringer's desirability function. | elewa.org |

| Accelerated Solvent Extraction (ASE) | 70% v/v Methanol | 120°C | 7 minutes (static) | Higher temperature increases solubilization and decreases solvent viscosity, improving efficiency. Two extraction cycles were found to be optimal. | fio.org.cn |

| Ultrasonic Extraction | 70% Methanol | 80°C | 4 hours | Ultrasound enhances mass and heat transfer by disrupting cell walls. | nih.govresearchgate.net |

| Conventional Extraction | ~60% v/v Ethanol or Methanol | Not Specified | Not Specified | Standard method involves dissolving aescin fraction from powdered seeds. Lowering pH can help separate β-aescin. | nih.gov |

Advanced Purification Strategies

Following initial extraction, the crude extract contains a mixture of aescin isomers (α-aescin and β-aescin), other saponins, and various impurities. nih.govresearchgate.net Advanced purification strategies are therefore necessary to isolate aescin and achieve the desired purity for pharmaceutical applications.

Chromatographic techniques are fundamental to the purification of aescin. High-Performance Liquid Chromatography (HPLC) is a popular and precise method for both analysis and purification. fio.org.cn For preparative purposes, reversed-phase columns, such as C18, are commonly used. vienkiemnghiem.gov.vn The mobile phase often consists of a mixture of acetonitrile (B52724) and a weak acid solution, like 0.1% phosphoric acid, in an isocratic elution system. vienkiemnghiem.gov.vn

Solid Phase Extraction (SPE) serves as an effective method for sample cleanup and purification prior to final analysis or isolation. researchgate.net In this technique, the crude extract is passed through a cartridge, often packed with C18 material, which retains the aescin. Impurities can be washed away, and the purified aescin is then eluted with a suitable solvent. researchgate.net This method is particularly useful for purifying extracts for analysis by techniques like densitometric thin-layer chromatography. researchgate.net Other purification approaches have involved column chromatography over acidic alumina, which helps in purifying the n-butanol fraction of the extract. google.com

| Technique | Stationary Phase | Mobile Phase Example | Detection | Purpose | Reference |

|---|---|---|---|---|---|

| HPLC | Gemini C18 column | Acetonitrile - 0.1% Phosphoric Acid (40:60, v/v) | UV at 220 nm | Quantification of total triterpene glycosides. | vienkiemnghiem.gov.vn |

| HPLC | SinoChrom ODS BP C18 | Acetonitrile and 0.10% Phosphoric Acid | UV at 203 nm | Quantification of four major saponins (escin Ia, Ib, isoescin Ia, Ib). | fio.org.cn |

| HPLC-UV | CN column | Methanol 100% (pH=6.0) | UV at 210 nm | Quantification of β-escin. | researchgate.net |

| SPE-TLC | C18 SPE cartridge; Silica-gel HPTLC plate | Acetic acid/water/butanol (10/40/50 v/v/v) | Densitometry at 535 nm (after derivatization) | Analysis of total saponin (B1150181) content in herbal products. | researchgate.net |

Crystallization is a crucial final step for obtaining high-purity aescin. uct.ac.za This technique separates the compound from residual impurities based on differences in solubility. uct.ac.za The process involves dissolving the semi-purified aescin extract in a minimal amount of a hot, appropriate solvent. As the solution cools slowly, the solubility of aescin decreases, leading to the formation of highly ordered, pure crystals. uct.ac.zayoutube.com

Recrystallization, a refinement of this process, involves re-dissolving the initial crystals in a hot solvent to further remove any trapped impurities. uct.ac.za One method involves obtaining a precipitate from a mixture of isopropyl alcohol and water, which is then subjected to crystallizations from isopropanol-cyclohexane and isopropanol-water to yield protoescigenin (B1254337) (an aescin aglycone) monohydrate with purity over 98%. mdpi.com Another approach to obtain amorphous, water-soluble β-aescin involves dissolving crystalline β-aescin in an organic solvent like methanol or an n-propanol/water mixture and then rapidly removing the solvent under vacuum to prevent recrystallization. google.com

Yield Enhancement and Purity Assessment in Extraction Processes

Enhancing the yield of aescin is directly linked to the optimization of extraction parameters. As discussed, factors like solvent choice, temperature, time, and the use of advanced techniques like ASE or ultrasound assistance play a significant role. elewa.orgfio.org.cn For example, optimizing a conventional extraction process with 67% ethanol at 45°C for 3 hours resulted in a high experimental extraction yield. elewa.org A simplified process involving aqueous alcohol extraction, partitioning with n-butanol, and purification over acidic alumina can yield β-aescin in a 2.0-3.0% range. google.com

Purity assessment is critical for quality control. High-Performance Liquid Chromatography (HPLC) is the benchmark for quantifying individual aescin components and assessing purity. fio.org.cnvienkiemnghiem.gov.vn The precision of HPLC methods is often validated through parameters like linearity, with correlation coefficients (r²) greater than 0.999 being achievable. fio.org.cn Thin-Layer Chromatography (TLC), particularly with densitometric analysis, offers another method for quantification. researchgate.netgoogle.com Near-infrared (NIR) spectroscopy has also been explored as a rapid, non-destructive technique for monitoring the concentration of active aescin ingredients during the extraction process, providing a tool for real-time quality control. scirp.org

Green Chemistry Approaches in Aescin Isolation

In recent years, there has been a shift towards more environmentally friendly and sustainable extraction methods, collectively known as "green chemistry." These techniques aim to reduce the use of toxic organic solvents, decrease extraction times, and lower energy consumption. nih.gov

Ultrasound-Assisted Extraction (UAE): This method uses the energy of ultrasonic waves to create cavitation bubbles in the solvent. greenskybio.com The collapse of these bubbles near the plant material disrupts cell walls, enhancing the release of aescin into the solvent. nih.gov UAE can significantly shorten extraction times and improve efficiency. nih.gov Studies have shown that UAE can be optimized to selectively extract different phytochemicals; for instance, a 19.9-minute sonication at 100.9 W in 95.8% ethanol was found to favor the recovery of aescin saponins.

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material directly, leading to a rapid increase in temperature and pressure within the plant cells. greenskybio.comnih.gov This causes the cell walls to rupture, releasing the target compounds. MAE is known for its high efficiency and significantly reduced extraction times compared to conventional methods. greenskybio.com

Supercritical Fluid Extraction (SFE): SFE employs a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. nih.gov Supercritical CO₂ has properties of both a liquid and a gas, allowing it to penetrate the plant matrix effectively while having a solvating power that can be tuned by adjusting temperature and pressure. nih.gov While CO₂ itself is non-polar, its polarity can be modified by adding a co-solvent, such as ethanol, to enhance the extraction of moderately polar compounds like saponins. nih.gov SFE is considered a green technology because CO₂ is non-toxic, non-flammable, and easily removed from the final product. nih.gov

Ionic Liquids (ILs) and Deep Eutectic Solvents (DESs): ILs are salts that are liquid at low temperatures and are considered potential "green" replacements for volatile organic solvents due to their negligible vapor pressure. nih.govresearchgate.net Their physicochemical properties can be tailored by combining different cations and anions, allowing for the design of solvents with high selectivity for specific bioactive compounds. nih.gov Similarly, DESs, which are mixtures of hydrogen bond donors and acceptors, are being explored as sustainable solvents for extracting polyphenols and other compounds from plant waste, such as chestnut shells. acs.org

Advanced Analytical Characterization of Aescin

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are fundamental in elucidating the intricate molecular structures of aescin isomers.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of aescin. Both ¹H and ¹³C NMR provide critical information about the chemical environment of individual atoms within the molecule.

¹H NMR: Proton NMR spectra are used to identify the number and type of hydrogen atoms. For instance, studies have utilized ¹H NMR to investigate the inclusion complexes of aescin with cyclodextrins, revealing the stoichiometry of these complexes. researchgate.net Analysis of ¹H NMR spectra has also been crucial in identifying cis-trans isomers of β-aescin, distinguishing between those with tiglic or angelic acid at specific positions. mdpi.com The chemical shifts in the ¹H NMR spectrum provide detailed information about the molecular structure. researchgate.net

¹³C NMR: Carbon-13 NMR complements ¹H NMR by providing data on the carbon skeleton of the aescin molecule. chemconnections.org Because each non-equivalent carbon atom produces a distinct signal, ¹³C NMR spectra are often less complex and easier to interpret than ¹H spectra, making it simpler to count and identify individual carbon atoms. chemconnections.org The chemical shifts in ¹³C NMR are highly sensitive to the electronegativity of attached groups and the hybridization state of the carbon, offering deep insights into the molecular framework. chemconnections.org

2D NMR: Two-dimensional NMR techniques, such as Rotating-frame Overhauser Effect Spectroscopy (ROESY), provide information about the spatial proximity of different nuclei. 2D ROESY studies have been instrumental in investigating the binding modes between aescin and cyclodextrins, offering insights into the geometry of these host-guest interactions. researchgate.net

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shifts for Aescin Components Note: Specific chemical shifts can vary depending on the solvent and specific isomer.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Anomeric Protons | ~4.5 - 5.5 | ~100 - 110 |

| Methyl Protons | ~0.8 - 1.5 | ~15 - 30 |

| Aglycone Carbons | - | ~120 - 145 (olefinic) |

| Sugar Carbons | - | ~60 - 85 |

This table is a generalized representation based on typical chemical shift ranges for saponins (B1172615).

Mass spectrometry (MS) is indispensable for determining the molecular weight of aescin components and for elucidating their structure through fragmentation analysis.

Molecular Weight Determination: High-resolution mass spectrometry provides the exact mass of the molecules, which is crucial for confirming the elemental composition. For example, two separable fractions of aescin were found to have the same exact mass of 1130.5 g/mol , indicating they are isomers. mdpi.com

Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) involves the fragmentation of selected parent ions to generate a characteristic pattern of daughter ions. This fragmentation pattern provides a "fingerprint" that helps to identify the specific structure of the aescin isomer. The fragmentation peaks in the mass spectrum of aescin are consistent with those reported for its aglycone, 21β-OH beta-amyrin (B1666858). uea.ac.uk Negative fast atom bombardment mass spectrometry has been used to analyze the breakdown pattern of aescin polysulphate, confirming the binding of sulphate moieties. pjsir.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the aescin molecule. The IR spectrum of crystalline aescin shows characteristic absorption bands for hydroxyl groups (around 3500 cm⁻¹), C-H bonds (around 2875 cm⁻¹), and carbonyl groups (around 1720 cm⁻¹). pjsir.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: While triterpenoid (B12794562) saponins like aescin lack strong chromophores, making UV detection challenging, UV-Vis spectroscopy can still be employed. researchgate.net The UV spectrum of aescin in methanol (B129727) shows an absorption maximum at around 210 nm. pjsir.org UV detection in HPLC is often performed at wavelengths around 210 nm or 220 nm. researchgate.netvienkiemnghiem.gov.vnnih.gov Some methods utilize derivatization or specific reactions to create chromophores that can be detected at higher wavelengths. For example, a spectrophotometric method involves the reaction of oxidized triterpenoid saponins with vanillin (B372448), with absorbance measured at 560 nm. researchgate.net

Chromatographic Quantification and Profiling

Chromatographic techniques are the cornerstone for separating the complex mixture of aescin saponins and quantifying individual components.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of aescin. fio.org.cn It allows for the separation, identification, and quantification of the various saponins present in aescin extracts.

HPLC with UV Detection: This is a common method for aescin analysis. fio.org.cn A reversed-phase HPLC method with UV detection at 220 nm has been developed for the determination of total triterpene glycosides in enteric-coated tablets containing aescin. vienkiemnghiem.gov.vnnih.gov The mobile phase often consists of a mixture of acetonitrile (B52724) and a phosphoric acid solution. vienkiemnghiem.gov.vnnih.gov

HPLC with Evaporative Light Scattering Detection (ELSD): Since many saponins have poor UV absorption, ELSD is a valuable alternative detector. researchgate.netfio.org.cn ELSD is a universal detector that responds to any non-volatile analyte, making it suitable for the analysis of a wide range of saponins.

A reliable HPLC method has been developed for the quantitative determination of four major saponins: escin (B49666) Ia, escin Ib, isoescin Ia, and isoescin Ib. fio.org.cn This method demonstrates good linearity, precision, and recovery. fio.org.cn

Table 2: Example of HPLC Method Parameters for Aescin Analysis

| Parameter | Condition |

| Column | SinoChrom ODS BP C18 (4.6 mm × 200 mm, 5 μm) fio.org.cn |

| Mobile Phase | Acetonitrile and 0.10% phosphoric acid solution fio.org.cn |

| Flow Rate | 1.0 mL min⁻¹ fio.org.cn |

| Detection | UV at 203 nm fio.org.cn |

| Injection Volume | 10 μL fio.org.cn |

This table presents an example of HPLC conditions and should not be considered a universal standard.

Thin-Layer Chromatography (TLC) combined with densitometry offers a simpler and more rapid method for the quantification of aescin. umlub.pl

This technique involves spotting the sample on a TLC plate, developing the chromatogram with a suitable mobile phase, and then quantifying the separated components by measuring the absorbance or fluorescence of the spots with a densitometer.

A TLC-densitometric method has been developed for the identification of α-escin using a mobile phase of n-butanol-acetic acid-water and silica (B1680970) gel 60F₂₅₄ plates. umlub.pl For visualization, dipping reagents such as 10% sulphuric acid in ethanol (B145695) or 5% vanillin in methanol/sulphuric acid are used. umlub.pl Another method for quantitative determination uses HPTLC silica gel plates with a mobile phase of propanol-ethyl acetate-water, with densitometric analysis performed directly at 212 nm. nih.gov A validated TLC method for analyzing total saponin (B1150181) content uses a mobile phase of acetic acid/water/butanol and visualizes spots by spraying with anisaldehyde reagent and heating. nih.govresearchgate.net

Near-Infrared Spectroscopy (NIRS) for Process Monitoring

Near-Infrared Spectroscopy (NIRS) has emerged as a rapid, non-destructive, and environmentally friendly analytical tool for the real-time monitoring of the Aescin extraction process. scirp.orgipinnovative.com This technique allows for the simultaneous quantification of multiple components without extensive sample preparation, making it highly suitable for in-line or at-line process control. ipinnovative.compostharvest.biz

The table below summarizes the performance of the NIRS calibration models for the quantification of different Aescin components.

Table 1: Performance of NIRS Calibration Models for Aescin Components

| Component | Correlation Coefficient (R) | Root Mean Square Error of Cross-Validation (RMSECV) | Standard Error of Prediction (SEP) |

|---|---|---|---|

| Aescin A | 0.9836 | 0.0099 | 0.05636 |

| Aescin B | 0.9831 | 0.0090 | 0.05043 |

| Aescin C | 0.9833 | 0.0041 | 0.02412 |

Data sourced from Li et al., 2018. scirp.orgscirp.org

The high correlation coefficients (R > 0.98) demonstrate a strong linear relationship between the NIRS spectral data and the reference values obtained by other methods, confirming the predictive power of the NIRS models. scirp.org The implementation of NIRS technology provides a novel and efficient approach for quality control, ensuring consistency and optimizing the extraction of Aescin. scirp.orgscirp.org

Electrochemical and Potentiometric Methods for Characterization

Electrochemical and potentiometric methods offer alternative and complementary approaches for the characterization and quantification of Aescin. These techniques are known for their sensitivity, simplicity, and cost-effectiveness.

Potentiometric titration is a classic analytical method that has been successfully applied to the quantification of Aescin. The Korean Pharmacopoeia, for instance, describes a potentiometric titration method for the assay of Aescin, specifying a purity of 97.0–100.0%. vienkiemnghiem.gov.vn This method is based on the measurement of the potential difference (voltage) between two electrodes as a titrant is added, allowing for the determination of the concentration of the analyte. Potentiometric methods are particularly useful for determining the pKa values of weak organic acids, which is a crucial parameter for understanding the physicochemical properties of drug substances. researchgate.net

More recently, spectrophotometric methods involving electrochemical principles have been developed. One such method involves the oxidative coupling reaction of Aescin with 3-methyl-2-benzothiazolinone hydrazone (MBTH) in a hydrochloric acid medium. scienceforecastoa.com This reaction produces a blue-colored product with maximum absorbance at 680 nm. scienceforecastoa.com The method is simple, selective, and reproducible for the determination of nitrite (B80452), using Aescin as a novel green analytical reagent. scienceforecastoa.com While this application uses Aescin as a reagent rather than the analyte, it demonstrates the electrochemical reactivity of the compound that can be exploited for analytical purposes.

The following table details the optical characteristics and analytical parameters of a spectrophotometric method utilizing Aescin.

Table 2: Analytical Parameters for Spectrophotometric Determination Involving Aescin

| Parameter | Value |

|---|---|

| λmax (nm) | 680 |

| Beer's Law Limit (µg/ml) | 0.04 - 0.40 |

| Molar Absorptivity (L mol⁻¹ cm⁻¹) | 6.8 x 10⁴ |

| Sandell's Sensitivity (µg cm⁻²) | 0.00067 |

| Regression Equation (Y=a+bC) | Y = 0.008 + 1.46C |

| Correlation Coefficient (r) | 0.9998 |

Data sourced from a study on the determination of nitrite using Aescin. scienceforecastoa.com

These electrochemical and potentiometric techniques, alongside chromatographic methods, provide a robust toolkit for the comprehensive characterization of Aescin, ensuring its quality and consistency for pharmaceutical applications. vienkiemnghiem.gov.vnscienceforecastoa.com

Chemical Modification and Derivatization of Aescin

Synthesis of Semi-Synthetic Aescin Derivatives

The generation of semi-synthetic aescin derivatives is a key area of research aimed at optimizing its therapeutic potential. researchgate.net These modifications can be broadly categorized into three main areas: changes to the aglycone core, alterations of the attached sugar chains, and modifications to the esterification and acylation patterns. mdpi.comresearchgate.net

The aglycone of aescin, primarily protoaescigenin (B8773068), is a pentacyclic triterpene with multiple hydroxyl groups that are targets for chemical modification. nih.govmdpi.com Protoaescigenin itself can be obtained through a controlled two-step chemical degradation of the natural aescin mixture. mdpi.com

One common strategy involves the selective protection of certain hydroxyl groups to allow for reactions at specific sites. For instance, protoaescigenin can be converted into a 3,24;16,22-di-O,O-isopropylidene derivative, a diacetonide that protects four of the six hydroxyl groups. mdpi.com This allows for subsequent chemical reactions to be directed towards the unprotected hydroxyls. Attempts at direct selective functionalization of the unprotected hexaol often lead to complex mixtures of products, making this protection strategy crucial for controlled synthesis. mdpi.com The biosynthesis of aescin involves sequential oxidation of the β-amyrin backbone at positions C-16, C-21, C-22, C-24, and C-28 to form protoaescigenin, and synthetic strategies can mimic or alter these oxidation states. nih.gov

The sugar portion of aescin, a trisaccharide chain typically attached at the C-3 position of the aglycone, plays a significant role in its properties. researchgate.netmdpi.com This glyconic part usually consists of glucuronic acid, with two additional sugar units, which can be glucose or xylose. researchgate.netmdpi.com

Synthetic strategies have been developed to create acyl group-free escin (B49666) derivatives by altering these sugar chains. researchgate.net Using protoescigenin (B1254337) as the starting material, specific glycosylation protocols can be applied to introduce different sugar moieties. researchgate.net These alterations can influence the compound's solubility, bioavailability, and interaction with biological targets. The type and branching of the sugar chains are considered important for biological activity. ebm-journal.org

Natural aescin exists as a mixture of isomers that differ in the position and type of acyl groups attached to the aglycone. mdpi.comumons.ac.be For instance, β-escin is characterized by an acetyl group at C-22 and an angelic or tiglic acid group at C-21. mdpi.com Isoescins, another group of isomers, have the acetyl group located at C-28 instead of C-22. mdpi.comumons.ac.be

These ester groups can be selectively modified. Microwave-assisted hydrolysis under basic conditions can specifically remove these ester functions without degrading the core saponin (B1150181) structure. mdpi.com This process can convert escins into their desacyl derivatives. mdpi.com Furthermore, transesterification reactions can be employed to introduce different acyl groups. mdpi.com The process of esterification involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. wikipedia.orgbyjus.com These modifications are crucial as the acylation pattern significantly influences the biological activity of the molecule. nih.gov The α- and β-forms of aescin can be interconverted through heat-induced acyl migration between the hydroxyl groups at positions C-21, C-22, and C-28. nih.gov

Structure-Activity Relationship Studies of Chemically Modified Aescin Analogs

Structure-activity relationship (SAR) studies are essential for understanding how specific chemical modifications to the aescin molecule affect its biological functions. These studies have revealed that the ester groups on the aglycone are critical for certain activities.

Research has demonstrated that the complete hydrolysis of the aglycone ester groups can lead to a cancellation of hemolytic activity, a measure of cytotoxicity. mdpi.com This indicates that the ester functions are mandatory for this particular toxic effect. nih.gov Moreover, the position of these ester groups is also a determining factor for cytotoxicity. mdpi.com Acylation at the C-21 and C-22 positions, in particular, has been shown to increase the cytotoxicity of aescin. researchgate.netnih.gov

Conversely, the removal of the angeloyl or tigloyl groups at C-21 and C-22, while modifying the glycosidic linkages, can result in derivatives with reduced cytotoxicity but potential activity against other targets, such as viruses. researchgate.net The structural components, including the number and composition of sugar moieties and the functional groups on the aglycone, are highly relevant to the molecule's ability to interact with cell membranes and other biological structures. ebm-journal.org For example, saponins (B1172615) with a formyl group at C-4 and branched sugar chains on C-3 have been shown to be particularly effective at enhancing the cytotoxicity of certain protein toxins. ebm-journal.org

Interactive Table: Structure-Activity Relationship of Aescin Derivatives

| Derivative Type | Modification | Effect on Activity | Reference |

|---|---|---|---|

| Desacylescins | Removal of ester groups from aglycone | Cancellation of hemolytic activity | mdpi.com |

| Isoescins | Acetyl group at C-28 instead of C-22 | Altered cytotoxicity compared to escins | mdpi.com |

| Acyl Group-Free Derivatives | Removal of angeloyl/tigloyl groups | Reduced cytotoxicity | researchgate.net |

| Glycosylated Analogs | Alteration of sugar moieties | Modified interaction with cell membranes | ebm-journal.org |

Biotransformation of Aescin by Microorganisms

Biotransformation utilizes microorganisms or their enzymes to carry out chemical modifications of a substrate. In the case of aescin, human intestinal bacteria play a significant role in its metabolism.

Studies have shown that when aescin Ia is incubated with crude enzymes from human intestinal bacteria or with Lactobacillus brevis, it is converted into several metabolites. nih.gov These include isoescin Ia, desacylescin I, 21β-O-tigloylprotoaescigenin, and protoaescigenin. nih.gov This suggests that aescin Ia can act as a prodrug, being transformed into its active or more easily absorbed forms by the gut microbiota. nih.gov For instance, human gut bacteria can degrade the glycoside of the related compound aesculin to produce aesculetin, which is then absorbed and further metabolized by the host. nih.gov

Interactive Table: Microbial Biotransformation of Aescin Ia

| Microorganism/Enzyme Source | Substrate | Resulting Metabolites | Reference |

|---|---|---|---|

| Human Intestinal Bacteria (crude enzymes) | Aescin Ia | Isoescin Ia, Desacylescin I, 21β-O-tigloylprotoaescigenin, Protoaescigenin | nih.gov |

| Lactobacillus brevis | Aescin Ia | Isoescin Ia, Desacylescin I, 21β-O-tigloylprotoaescigenin, Protoaescigenin | nih.gov |

| Human Gut Bacteria | Aesculin | Aesculetin | nih.gov |

Molecular and Cellular Mechanisms of Aescin in Vitro Studies

Interactions with Lipid Model Membranes and Monolayers

The ability of aescin to interact with cell membranes is a key aspect of its mechanism of action. plos.org Studies using artificial lipid model systems, such as bilayer vesicles and Langmuir monolayers, have provided detailed insights into these interactions. Aescin's engagement with membranes is heavily dependent on its concentration relative to its critical micelle concentration (cmc), the lipid's phase state (gel or fluid), and the presence of other molecules like cholesterol. researchgate.netnih.gov

At concentrations below its cmc, aescin inserts itself into lipid bilayers, which modifies the membrane's physical parameters. researchgate.netnih.gov In membranes made of dimyristoylphosphatidylcholine (B1235183) (DMPC), a common model phospholipid, aescin's interaction is stronger in the condensed (gel) phase than in the liquid-expanded phase. researchgate.net It has a destructuring effect on phospholipid membranes, softening the bilayer when it is in the gel phase and slightly rigidifying it when in the fluid phase. researchgate.netmdpi.com This dual mechanical impact is a characteristic feature, imparting both rigidity and fluidity. biorxiv.org The interaction often begins with the polar head of the aescin molecule, followed by a reorganization where the steroidal ring embeds into the hydrophobic core of the membrane. biorxiv.org

Above its cmc, aescin can lead to the complete solubilization of lipid bilayers, forming structures like discoidal bicelles, particularly with gel-phase phospholipids. researchgate.netnih.gov The presence of cholesterol significantly modifies these interactions, as aescin is known to form strong complexes with membrane cholesterol. mdpi.comresearchgate.netresearchgate.net This complexation can reduce the amount of free aescin available to interact with phospholipids, leading to deformations in vesicle structures. researchgate.net

Interactive Table: Summary of Aescin's Interaction with Lipid Model Membranes

| Condition | Model System | Observed Effect | Reference(s) |

|---|---|---|---|

| Below CMC | DMPC Bilayers | Insertion into membrane, modification of parameters. | researchgate.netnih.govmdpi.com |

| Gel Phase | DMPC Bilayers | Strong interaction, membrane softening. | researchgate.netmdpi.com |

| Fluid Phase | DMPC Bilayers | Slight membrane rigidification. | mdpi.com |

| Above CMC | Lipid Bilayers | Complete solubilization of the membrane into bicelles. | researchgate.netnih.gov |

| Presence of Cholesterol | Lipid Bilayers / RBCs | Formation of strong aescin-cholesterol complexes. | mdpi.comresearchgate.netresearchgate.net |

| --- | Langmuir Monolayers | Dual mechanical impact, behaving as both solid and liquid. | biorxiv.org |

Modulation of Intracellular Signaling Pathways (e.g., NF-κB) in Cell Lines

A pivotal mechanism of aescin's action at the cellular level is its ability to modulate key intracellular signaling pathways, most notably the nuclear factor-kappa B (NF-κB) pathway. patsnap.com NF-κB is a critical transcription factor that governs the expression of genes involved in inflammation, immune response, and cell survival. patsnap.compatsnap.com

In vitro studies have consistently shown that aescin can inhibit the activation of NF-κB in various cell types. patsnap.comresearchgate.netconsensus.app For instance, in human endothelial cells stimulated with tumor necrosis factor-alpha (TNF-α), β-escin reduced NF-κB activation. plos.orgnih.govdovepress.com This inhibition prevents the translocation of the p65 subunit of NF-κB into the nucleus. spandidos-publications.com Similar inhibitory effects on NF-κB have been observed in pancreatic cancer cell lines, microglia, and human periodontal ligament cells. spandidos-publications.comnih.govfrontiersin.orgresearchgate.net By blocking NF-κB, aescin effectively dampens the inflammatory response initiated by various stimuli. patsnap.compatsnap.com The anti-inflammatory action is also linked to the modulation of the glucocorticoid receptor (GR), where aescin can enhance GR expression and consequently suppress genes activated by inflammatory transcription factors like NF-κB. mdpi.com

Effects on Cellular Components (e.g., Actin Cytoskeleton Integrity, Cholesterol Synthesis)

Aescin exerts significant effects on fundamental cellular components and processes. A noteworthy finding from studies on human endothelial cells is that β-escin potently induces cholesterol synthesis. plos.orgnih.govnih.gov This rapid increase in cellular cholesterol is followed by a marked disruption of actin cytoskeleton integrity. plos.orgnih.govmdpi.com The actin cytoskeleton is crucial for maintaining cell shape, migration, and the integrity of cell layers. The fall in actin integrity leads to concomitant changes in cell functioning, including reduced cell migration and alleviated endothelial monolayer permeability. plos.orgnih.govmdpi.com

The interaction with cholesterol is a recurring theme in aescin's mechanism. As mentioned, aescin forms strong complexes with cholesterol within lipid membranes. researchgate.netresearchgate.net This sequestration of membrane cholesterol can disrupt lipid raft domains and affect membrane-associated proteins and signaling events. The induction of cholesterol synthesis and the direct interaction with membrane cholesterol appear to be interconnected events that underpin many of aescin's vascular effects. plos.orgmdpi.com

Anti-Inflammatory Mechanisms at the Cellular Level (e.g., Cytokine Production Modulation)

The modulation of signaling pathways like NF-κB translates directly into anti-inflammatory effects at the cellular level, primarily through the regulation of cytokine production. Cytokines are signaling proteins that mediate inflammatory responses.

In vitro experiments have demonstrated that aescin can significantly reduce the production of pro-inflammatory cytokines. consensus.app In human periodontal ligament cells stimulated with lipopolysaccharide (LPS), escin (B49666) lowered the increase of cytokines including interleukin-1β (IL-1β), TNF-α, and interleukin-6 (IL-6). researchgate.net Similar results were seen in microglia cells, where sodium aescinate inhibited the production of TNF-α and IL-6. frontiersin.org In coronavirus-infected epithelial and macrophage cell lines, β-escin was also shown to reduce cytokine production. nih.gov This suppression of pro-inflammatory mediators is a direct consequence of inhibiting upstream signaling pathways like NF-κB. researchgate.netmdpi.com

Interactive Table: Cytokines Modulated by Aescin in In Vitro Models

| Cell Type | Stimulus | Cytokine | Effect | Reference(s) |

|---|---|---|---|---|

| Human Periodontal Ligament Cells | LPS | IL-1β, TNF-α, IL-6 | Decreased Production | researchgate.net |

| Microglia (BV2) | LPS | TNF-α, IL-6 | Decreased Production | frontiersin.org |

| Pancreatic Cancer Cells | TNF-α | IL-8, VEGF | Decreased Secretion | spandidos-publications.com |

| Macrophages | HSV-1, TLR ligands | Pro-inflammatory cytokines | Reduced Production | conicet.gov.ar |

| Mononuclear Cells | Co-culture with MSCs | IL-1β, TNF-α | Inhibited Production | mod.gov.rs |

Anti-Angiogenic Effects in Cellular Models

Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiology and pathology, including cancer growth. In vitro studies have identified aescin as a potent anti-angiogenic agent. nih.govresearchgate.net

Using human umbilical vein endothelial cells (HUVECs) as a model, β-escin was found to inhibit several key steps in the angiogenic process that were induced by basic fibroblast growth factor (bFGF). nih.govresearchgate.netresearchgate.net These steps include the proliferation, migration, and tube formation of endothelial cells. nih.govresearchgate.net The mechanism behind these effects involves the suppression of the Akt signaling pathway, which is crucial for cell growth and survival. nih.govresearchgate.net

Furthermore, aescin has been shown to down-regulate the expression of pro-angiogenic genes in endothelial cells, such as EFNB2 and FGF-1. nih.govresearchgate.net In pancreatic cancer cell models, escin inhibits angiogenesis by reducing the secretion of vascular endothelial growth factor (VEGF) and IL-8, two potent pro-angiogenic factors. spandidos-publications.com This effect was linked to its ability to block NF-κB activation, demonstrating a clear link between its anti-inflammatory and anti-angiogenic properties. spandidos-publications.com

Environmental and Plant Biological Relevance of Aescin

Role of Aescin in Plant Defense Mechanisms

Aescin acts as a crucial component of the innate defense system in plants, demonstrating a dual mode of action against various pathogens. Research indicates that aescin possesses direct antifungal properties. It interferes with fungal sterols, which are essential components of fungal cell membranes, thereby inhibiting fungal growth. frontiersin.orgmdpi.comnih.govresearchgate.net Studies have shown its effectiveness against significant plant pathogenic fungi such as Leptosphaeria maculans. frontiersin.orgmdpi.comnih.govresearchgate.net

Beyond its direct antimicrobial effects, aescin also functions as a plant defense elicitor. It triggers immune responses in plants by activating key signaling pathways, notably the salicylic (B10762653) acid (SA) pathway. frontiersin.orgnih.govnih.gov This activation leads to the induction of defense genes and the production of reactive oxygen species (ROS), contributing to a heightened state of defense readiness in the plant. frontiersin.orgnih.govnih.gov This elicited defense provides resistance against both fungal and bacterial pathogens, including Pseudomonas syringae. frontiersin.orgnih.govnih.gov The ability of aescin to activate these defense mechanisms suggests its potential utility as a natural biopesticide in sustainable agriculture. mdpi.comnih.gov

Ecological Significance of Aescin in Aesculus Species

The presence of aescin in Aesculus species, particularly in high concentrations within the seeds of Aesculus hippocastanum, holds ecological significance. Saponins (B1172615) like aescin are part of the evolutionary adaptations of plants to defend themselves against herbivores and pathogens. mdpi.comresearchgate.net While toxic to humans, horse chestnut seeds containing aescin are known to be consumed by certain animals, such as squirrels and horses, without apparent ill effects in the latter, historically even being used as fodder. growbilliontrees.com

The horse chestnut tree itself contributes to the ecosystem by providing habitat and attracting pollinators with its flowers. growbilliontrees.com The extensive root system helps in preventing soil erosion and promoting soil health. growbilliontrees.com The production and sequestration of compounds like aescin within different parts of the tree contribute to its survival and competitive advantage in its ecological niche by deterring a range of potential threats.

Biosurfactant Properties and Environmental Applications

Aescin is recognized as a natural biosurfactant owing to its amphiphilic molecular structure, which consists of a hydrophobic aglycone part and a hydrophilic glycone part. scite.aimdpi.commdpi.comresearchgate.netnih.govnih.gov This structure allows aescin to reduce the surface tension of water and form micelles in aqueous solutions above a critical micelle concentration (CMC). scite.aimdpi.commdpi.comnih.govnih.gov

The biosurfactant properties of aescin have led to explorations of its potential in various environmental applications. It has been investigated as an environmentally friendly alternative to synthetic surfactants for degreasing processes, such as in the leather industry. researchgate.netresearchgate.net Studies have shown that aescin can achieve degreasing efficiencies comparable to conventional emulsifying agents, while significantly reducing the chemical oxygen demand (COD) in the effluent, indicating a lower environmental impact. researchgate.net

Furthermore, aescin has been explored as a "green" analytical reagent for the spectrophotometric determination of nitrite (B80452) in environmental water samples. scienceforecastoa.com This application highlights its potential in environmental monitoring and analysis, offering a less toxic alternative to traditional reagents. scienceforecastoa.com The interaction of aescin with lipid membranes and its ability to form nanoparticles also suggest potential applications in areas like drug delivery and stabilization of membrane proteins, which could have indirect environmental implications through advancements in biotechnology. scite.airesearchgate.netnih.govnih.gov Aescin is considered a mild surfactant and is generally regarded as safe for living organisms, making it an attractive option for environmentally conscious applications. researchgate.net

Future Research Directions in Aescin Chemistry and Biochemistry

Development of Novel Biosynthetic Approaches

Research into the biosynthesis of Aescin is a critical area for future development, aiming to provide more sustainable and cost-effective production methods compared to traditional extraction from horse chestnut seeds uea.ac.ukuea.ac.uk. Elucidating the complete biosynthetic pathway of Aescin in Aesculus species is a key focus researchgate.netuea.ac.ukuea.ac.uknih.gov. Recent genomic studies of the horse chestnut tree (Aesculus chinensis) have revealed gene clusters involved in the biosynthesis of triterpenoid (B12794562) saponins (B1172615) like Aescin researchgate.netnih.gov. Identifying and characterizing the specific enzymes responsible for the various steps in Aescin synthesis, including oxidosqualene cyclases, cytochrome P450 monooxygenases, and glycosyltransferases, is an active area of investigation researchgate.netuea.ac.ukuea.ac.uknih.gov. Future research will likely involve the functional characterization of these enzymes and the reconstitution of the biosynthetic pathway in heterologous host systems, such as Nicotiana benthamiana or yeast uea.ac.ukuea.ac.uk. This approach, known as synthetic biology or metabolic engineering, holds the potential to produce Aescin and its derivatives in controlled environments, enabling the generation of specific congeners that may be difficult to obtain through traditional extraction uea.ac.ukuea.ac.uk. Studies have already identified and characterized enzymes capable of catalyzing steps in the formation of the Aescin aglycone and the addition of sugar moieties uea.ac.ukuea.ac.uk.

Exploration of Undiscovered Aescin Congeners and Related Saponins

Aescin is not a single compound but a complex mixture of numerous congeners and isomers, primarily based on the triterpenic backbones protoaescigenin (B8773068) and barringtogenol C, with variations in glycosylation and acylation patterns mdpi.commdpi.comresearchgate.netcaymanchem.com. The biological activities of Aescin are attributed to this mixture, but the specific contributions of individual congeners are not fully understood mdpi.comresearchgate.net. Future research will focus on the comprehensive characterization of the diverse array of saponins present in Aesculus species using advanced analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) mdpi.comresearchgate.netresearchgate.net. Identifying and isolating novel or low-abundance Aescin congeners and related saponins is crucial for exploring their individual biological properties and structure-activity relationships (SAR) mdpi.comresearchgate.net. Studies have already begun to quantitatively analyze the different isomers present in horse chestnut extracts mdpi.comresearchgate.net. Understanding the structural nuances of these congeners can lead to the discovery of compounds with enhanced or specific therapeutic effects mdpi.comresearchgate.net.

Advanced Chemical Synthesis of Complex Aescin Derivatives

While the total chemical synthesis of complex triterpenoid saponins like Aescin is challenging due to their intricate structures, future research will likely involve advanced chemical synthesis and modification approaches to create novel Aescin derivatives nih.govmdpi.com. This includes the targeted modification of specific functional groups on the aglycone or sugar chains to alter their physicochemical properties, stability, and biological activity worldscientific.com. For instance, modifying the carboxyl groups of β-escin has been suggested as a strategy to enhance pharmacological activity and reduce toxicity worldscientific.com. Research is also exploring the synthesis of conjugates and formulations involving Aescin, such as nanocomposites, to improve delivery and efficacy nih.gov. The combination of β-aescin with newly synthesized compounds, like alkylamidobetaines, is also being investigated for synergistic effects mdpi.com. These synthetic efforts aim to generate compounds with improved pharmacokinetic profiles, reduced side effects, or novel therapeutic applications.

Integration of Omics Technologies for Comprehensive Biosynthesis Understanding

The application of integrated omics technologies is poised to significantly advance the understanding of Aescin biosynthesis and the genetic and environmental factors influencing its production researchgate.netfz-juelich.denih.govgentaur.comcncb.ac.cn. Genomics, transcriptomics, proteomics, and metabolomics can provide a holistic view of the complex pathways involved researchgate.netfz-juelich.denih.govgentaur.comcncb.ac.cn. Genomic studies have already provided insights into the gene clusters associated with triterpenoid biosynthesis in horse chestnut researchgate.netnih.gov. Transcriptomic analysis can reveal the genes actively transcribed during different developmental stages or under varying environmental conditions, highlighting key enzymes and regulatory elements in the pathway researchgate.netnih.gov. Metabolomics allows for the identification and quantification of a wide range of metabolites, including Aescin congeners and intermediates, providing a snapshot of the metabolic state of the plant researchgate.net. Integrating these omics datasets through bioinformatics and systems biology approaches can lead to a more comprehensive understanding of the regulatory networks controlling Aescin production, facilitating targeted genetic engineering efforts for yield improvement or the production of specific congeners researchgate.netfz-juelich.denih.gov.

Computational Chemistry and Molecular Modeling of Aescin Interactions

Computational chemistry and molecular modeling techniques are increasingly valuable tools for understanding the behavior of Aescin molecules and their interactions with biological targets mdpi.commdpi.comnih.govresearchgate.netnih.gov. Techniques such as molecular dynamics (MD simulations) and density functional theory (DFT) calculations can provide insights at the atomic level mdpi.commdpi.comnih.govresearchgate.netnih.gov. These methods can be used to study the self-assembly of Aescin molecules in solution, their interaction with lipid membranes, and their binding to proteins mdpi.commdpi.comnih.govresearchgate.netnih.gov. For example, molecular dynamics simulations have been used to study the formation and properties of β-aescin micelles and its interaction with lipid bilayers mdpi.comnih.gov. Computational studies have also investigated the inclusion of Aescin into cyclodextrin (B1172386) cavities and its binding to proteins like heat shock proteins, shedding light on potential mechanisms of action and toxicity researchgate.netnih.gov. Future research will leverage these computational approaches to predict the properties of novel Aescin derivatives, understand their interactions with potential drug targets, and guide the design of new experiments.

Q & A

Basic: How can researchers design controlled experiments to evaluate Venosan’s efficacy in managing chronic venous insufficiency?

Methodological Answer:

To assess this compound’s efficacy, employ a randomized controlled trial (RCT) with stratified sampling to account for variables like age, BMI, and disease severity. Use validated outcome measures such as venous refill time (VRT), leg volume changes (via water displacement), and patient-reported pain scores. Include a control group using placebo stockings or standard care. Ensure blinding of participants and assessors to minimize bias. Replicate conditions from prior studies (e.g., pressure class consistency: 18-21 mmHg vs. 23-32 mmHg) to enable cross-study comparisons . Report methodology details (e.g., participant inclusion/exclusion criteria, intervention duration) in alignment with journal guidelines to ensure reproducibility .

Advanced: What statistical approaches are optimal for resolving contradictions in clinical data on this compound’s long-term benefits?

Methodological Answer:

Contradictions in longitudinal data (e.g., diverging results on ulcer recurrence rates) require meta-regression to identify confounding variables (e.g., compliance rates, comorbidities). Apply subgroup analyses to isolate effects in high-risk populations (e.g., diabetic patients). Use Bayesian hierarchical models to account for heterogeneity across studies. Validate findings with sensitivity analyses and adjust for publication bias using funnel plots . Frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) can refine hypotheses to address gaps .

Basic: How should researchers identify literature gaps related to this compound’s mechanism of action in hemodynamic improvement?

Methodological Answer:

Conduct a systematic review using databases like PubMed and EMBASE with keywords: “this compound compression stockings,” “hemodynamic outcomes,” and “venous return mechanisms.” Screen studies for mechanistic focus (e.g., pressure-gradient effects on venous valves vs. muscle pump function). Use tools like PRISMA to map gaps, such as limited data on microvascular changes or cytokine modulation. Prioritize questions that integrate biomechanical modeling with clinical outcomes .

Advanced: What experimental strategies can isolate this compound’s therapeutic effects from confounding factors like patient mobility or comorbidities?

Methodological Answer:

Implement crossover trials where participants serve as their own controls, alternating between this compound and non-compressive garments. Use actigraphy to objectively monitor mobility. For comorbidities, apply propensity score matching to balance groups. Mechanistic sub-studies (e.g., Doppler ultrasound for real-time venous flow measurement) can directly correlate compression with hemodynamic parameters. Pre-register protocols to reduce bias and enhance transparency .

Basic: How to ensure reproducibility in this compound studies when reporting experimental methods?

Methodological Answer:

Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail materials (e.g., this compound model numbers: 5001 vs. 5002), pressure calibration methods, and environmental conditions (e.g., ambient temperature during fitment). Use standardized datasets for outcome measures and deposit raw data in repositories like Figshare with DOI links. Include supplementary files for protocols and analytical code .

Advanced: How can interdisciplinary approaches enhance this compound research on tissue oxygenation and inflammation?

Methodological Answer:

Combine bioengineering (pressure-sensor arrays), biochemistry (inflammatory markers like IL-6), and clinical metrics (transcutaneous oxygen tension). Use machine learning to integrate multimodal data and identify predictive patterns. Collaborate with biomechanics labs to model pressure distribution using finite element analysis. Address ethical considerations (e.g., patient comfort in prolonged wear) via FINER criteria .

Basic: What criteria define a robust research question for comparative studies of this compound vs. pharmacological interventions?

Methodological Answer:

Apply the PICO framework:

- Population: Patients with stage C2-C4 venous disease.

- Intervention: this compound stockings (Class 1/2).

- Comparison: Oral flavonoids or anticoagulants.

- Outcome: Ulcer incidence reduction over 12 months.

Ensure the question is narrow (e.g., “Does this compound reduce ulcer recurrence more effectively than rivaroxaban in post-thrombotic patients?”) and aligns with gaps identified in Cochrane reviews .

Advanced: How to address ethical challenges in this compound trials involving vulnerable populations (e.g., elderly, obese patients)?

Methodological Answer:

Design studies with adaptive protocols (e.g., adjustable pressure levels for comfort). Obtain ethics approval with explicit inclusion of mobility assessments and informed consent protocols tailored to cognitive impairments. Use surrogate endpoints (e.g., edema reduction) if long-term follow-up is impractical. Report adverse events transparently, including skin irritation or compliance barriers .

Basic: What are best practices for synthesizing qualitative and quantitative data in this compound adherence studies?

Methodological Answer:

Use mixed-methods designs:

- Quantitative: Adherence rates via sensor-embedded stockings.

- Qualitative: Thematic analysis of patient interviews on comfort and usability.

Triangulate findings to identify barriers (e.g., fit issues in Class 2 stockings). Validate themes with tools like NVivo and report intercoder reliability metrics .

Advanced: How can mechanistic studies resolve discrepancies in this compound’s impact on deep vein thrombosis (DVT) prophylaxis?

Methodological Answer:

Conduct in vitro hemodynamic simulations using patient-specific vein models to quantify shear stress modulation. Compare with clinical DVT incidence data from registries. Apply causal inference methods (e.g., instrumental variables) to account for unmeasured confounders. Publish negative results to mitigate publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.